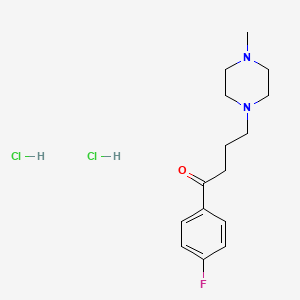

Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride

Description

Evolution of Butyrophenone Derivatives in Chemical Research

The evolution of butyrophenone derivatives in chemical research represents one of the most significant advances in pharmaceutical chemistry during the twentieth century. The foundational work began in 1958 when Paul Janssen at the Janssen Laboratories in Belgium synthesized haloperidol on February 11th, marking the beginning of systematic exploration into butyrophenone-based chemical entities. This pioneering research established the butyrophenone structure as a privileged scaffold for pharmaceutical development, characterized by a ketone flanked by a phenyl ring and a butyl chain, which forms the basis for numerous chemical modifications and therapeutic applications.

The research progression in butyrophenone chemistry has been marked by several distinct phases of development. Initially, researchers focused on the core butyrophenone structure, seeking to understand the fundamental chemical properties that contributed to biological activity. Subsequent investigations expanded to include various substitution patterns, with particular emphasis on halogen incorporation and heterocyclic modifications. The compound butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride exemplifies this evolutionary approach, incorporating both fluorine substitution on the aromatic ring and a methylpiperazinyl moiety in the alkyl chain.

The systematic development of butyrophenone derivatives has been driven by structure-activity relationship studies that have revealed the importance of specific structural features. Research has demonstrated that modifications to the aromatic ring, particularly halogen substitutions, can significantly influence the chemical and physical properties of these compounds. The introduction of fluorine atoms, as seen in the 4'-position of the target compound, has become a common strategy in medicinal chemistry due to fluorine's unique electronic properties and its influence on molecular stability and bioavailability.

Contemporary research in butyrophenone chemistry continues to explore novel synthetic methodologies and structural modifications. The field has evolved from simple synthetic transformations to sophisticated multi-step procedures that allow for precise control over stereochemistry and functional group placement. This evolution has enabled the preparation of increasingly complex butyrophenone derivatives, including those with multiple pharmacophoric elements such as the methylpiperazinyl group found in the target compound.

Classification Within Arylpiperazine Pharmacophores

The classification of this compound within arylpiperazine pharmacophores represents a convergence of two important chemical families in pharmaceutical research. Arylpiperazines constitute a well-established class of compounds characterized by the presence of an aromatic ring connected to a piperazine heterocycle, often through a flexible alkyl linker. The target compound incorporates this pharmacophoric element through its 4-methyl-1-piperazinyl substituent, which is attached to the butyrophenone core via a four-carbon chain.

The pharmacophore model for long chain arylpiperazines has been extensively studied, revealing critical structural requirements for biological activity. These models typically identify several key binding regions, including hydrophobic aromatic regions, hydrogen bond acceptor sites, and specific spatial arrangements that optimize receptor interactions. The butyrophenone component of the target compound contributes the aromatic and carbonyl functionalities that satisfy many of these pharmacophoric requirements, while the methylpiperazinyl group provides additional binding interactions through its tertiary amine functionality.

Recent pharmacophore analysis has identified five critical components for arylpiperazine activity: three hydrophobic aromatic binding regions, a large non-aromatic hydrophobic region, and a hydrogen bond donor located within the hydrophobic region. The target compound satisfies multiple elements of this pharmacophore model, with the 4'-fluorophenyl group contributing to aromatic binding interactions, the butyl chain providing hydrophobic character, and the methylpiperazinyl moiety offering both hydrophobic and hydrogen bonding capabilities.

The classification of this compound within the broader context of arylpiperazine pharmacophores also considers the stereochemical and conformational factors that influence molecular recognition. The flexible nature of the butyl linker connecting the butyrophenone and piperazinyl components allows for multiple conformational states, each potentially contributing to different aspects of the pharmacophore model. This conformational flexibility is a key characteristic that distinguishes long chain arylpiperazines from more rigid pharmacophoric systems and contributes to their versatile binding profiles.

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established chemical naming conventions while reflecting the compound's complex structural features. The base compound is more precisely identified by its International Union of Pure and Applied Chemistry name: 1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one, which systematically describes each structural component. This nomenclature clearly delineates the ketone functionality (butan-1-one), the fluorinated aromatic substitution (4-fluorophenyl), and the heterocyclic substituent (4-methylpiperazin-1-yl).

The molecular formula C15H21FN2O represents the base compound before salt formation, encompassing fifteen carbon atoms, twenty-one hydrogen atoms, one fluorine atom, two nitrogen atoms, and one oxygen atom. The molecular weight of 264.34 grams per mole for the base compound increases significantly upon formation of the dihydrochloride salt, reflecting the incorporation of two hydrochloride molecules that enhance the compound's solubility characteristics and chemical stability.

The chemical structure can be represented through various notation systems, with the Simplified Molecular Input Line Entry System representation being CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F. This notation systematically encodes the connectivity pattern, starting with the methylpiperazine ring and progressing through the butyl chain to the fluorinated aromatic ketone. The International Chemical Identifier provides an additional layer of structural specification, offering a unique identification system that facilitates database searches and chemical information retrieval.

The stereochemical aspects of the compound's identity require careful consideration, particularly regarding the piperazine ring conformation and the potential for rotational isomerism around the flexible alkyl chain. While the compound does not contain traditional chiral centers, the conformational preferences of the piperazine ring and the overall molecular shape contribute to its three-dimensional identity. These conformational factors are particularly important when considering the compound's interactions with biological targets or its behavior in crystalline environments.

Historical Development Timeline

The historical development of butyrophenone derivatives follows a well-documented timeline that begins with serendipitous discoveries and progresses through systematic pharmaceutical research programs. The foundational period commenced in 1958 when Paul Janssen synthesized haloperidol at the Janssen Laboratories in Belgium, establishing the butyrophenone pharmacophore as a viable scaffold for pharmaceutical development. This initial discovery was driven by research aimed at developing more powerful analgesics than dextromoramide, using pethidine as a starting material.

The subsequent decade witnessed rapid expansion in butyrophenone research, with multiple pharmaceutical companies investigating structural modifications and therapeutic applications. The period from 1960 to 1970 saw the development of numerous butyrophenone derivatives, including bromperidol, droperidol, and other structurally related compounds. Each of these developments contributed to the understanding of structure-activity relationships within the butyrophenone family and established the chemical foundation for future synthetic endeavors.

The introduction of piperazine-containing butyrophenones represents a significant milestone in the historical development timeline. These compounds, exemplified by the target compound this compound, emerged from systematic efforts to combine the proven efficacy of butyrophenone scaffolds with the favorable properties of piperazinyl substituents. This synthetic strategy reflected the growing sophistication of medicinal chemistry approaches during the 1970s and 1980s.

The modern era of butyrophenone development, spanning from the 1990s to the present, has been characterized by advanced synthetic methodologies and computational approaches to drug design. Contemporary research has focused on optimizing synthetic routes, improving yields, and developing novel structural modifications that enhance selectivity and reduce unwanted properties. The development of compounds like this compound represents the culmination of decades of systematic research and the application of modern synthetic and analytical techniques.

The historical timeline also reflects broader trends in pharmaceutical research, including the increasing emphasis on computational modeling, high-throughput synthesis, and systematic structure-activity relationship studies. These methodological advances have enabled the rational design of butyrophenone derivatives with specific target profiles, moving beyond the trial-and-error approaches that characterized early pharmaceutical research. The target compound exemplifies this modern approach, incorporating multiple design elements based on established pharmacophoric principles and synthetic accessibility considerations.

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-(4-methylpiperazin-1-yl)butan-1-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O.2ClH/c1-17-9-11-18(12-10-17)8-2-3-15(19)13-4-6-14(16)7-5-13;;/h4-7H,2-3,8-12H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEZIFNNNLGZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23Cl2FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90243868 | |

| Record name | Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98897-36-0 | |

| Record name | Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098897360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90243868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of 4-Methylpiperidine with Halogeno-p-fluorobutyrophenone

One of the most common methods for synthesizing this compound involves the reaction between 4-methylpiperidine and halogeno-p-fluorobutyrophenone. The following details outline this method:

Reagents :

- 4-Methylpiperidine

- Halogeno-p-fluorobutyrophenone (specifically 4-chloro or 4-bromo derivatives)

- Potassium iodide (as an acid-binding agent)

-

- The reaction is typically conducted under elevated temperatures (around 110 °C) in a sealed tube.

- An inert solvent such as toluene is often used to improve yield and reduce reaction time.

-

- Combine the reagents in a sealed glass tube.

- Heat the mixture for approximately 15 hours.

- After cooling, filter to remove potassium iodide and any precipitated salts.

- Evaporate the solvent under reduced pressure to obtain the crude product.

-

- The crude product can be purified by recrystallization from ethanol or ether.

Yield : Reports indicate yields around 73% of theoretical yield, with melting points observed between 209 °C and 211 °C.

Formation of Dihydrochloride Salt

To prepare the dihydrochloride salt of Butyrophenone, the base form of the compound is treated with hydrochloric acid:

-

- Dissolve the base in ether.

- Add hydrogen chloride gas to precipitate the dihydrochloride salt.

Result : This method yields a stable salt form that is suitable for pharmaceutical applications.

| Method | Reagents Used | Key Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| Reaction with Halogeno-p-fluorobutyrophenone | 4-Methylpiperidine, Potassium Iodide | Elevated temperature (110 °C), Toluene | ~73 | Recrystallization from ethanol/ether |

| Formation of Dihydrochloride Salt | Base form of Butyrophenone, HCl | Room temperature | Not specified | Ether precipitation |

Recent studies have highlighted the pharmacological potential of Butyrophenone derivatives, particularly their efficacy as antipsychotic agents. The structural modifications introduced by fluorination and piperazine substitution enhance their receptor binding profiles and therapeutic effects.

Moreover, ongoing research aims to optimize these synthesis methods further to improve yields and reduce reaction times while ensuring high purity levels of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group in the butyrophenone core undergoes oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media convert the ketone to a carboxylic acid or a fluorinated benzoic acid derivative.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 4'-Fluoro-4-(4-methylpiperazinyl)benzoic acid | |

| CrO₃ | Acetic acid, reflux | Fluorinated ketone intermediates |

Key Insight : Oxidation primarily targets the carbonyl group, with minimal impact on the fluorine or piperazine substituents due to their stability under these conditions.

Reduction Reactions

The ketone moiety can be reduced to a secondary alcohol using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This reaction is critical for generating intermediates in antipsychotic drug synthesis.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | Dry ether, 0–5°C | 1-(4-Fluorophenyl)-4-(4-methylpiperazinyl)butan-1-ol | |

| NaBH₄ | Methanol, room temperature | Partially reduced alcohol derivatives |

Mechanistic Note : Reduction preserves the piperazine ring and fluorine substituent but modifies the ketone to an alcohol, altering pharmacological activity.

Substitution Reactions

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions. For example, halogen exchange reactions with sodium iodide (NaI) in acetone yield iodinated derivatives.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaI | Acetone, reflux | 4'-Iodo-4-(4-methylpiperazinyl)butyrophenone | |

| NH₃ (liquid) | High pressure, Cu catalyst | Aminated derivatives |

Limitations : Fluorine’s strong bond with carbon necessitates harsh conditions for substitution, often requiring catalysts like copper or palladium.

Piperazine Ring Functionalization

The 4-methylpiperazine group undergoes alkylation or acylation at the secondary amine. For instance, reaction with methyl iodide forms quaternary ammonium salts, enhancing solubility for pharmaceutical formulations.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| CH₃I | DMF, 60°C | N-Methylated piperazine derivative | |

| Acetyl chloride | Dichloromethane, base | N-Acetylpiperazine analog |

Industrial Relevance : These modifications are pivotal in optimizing pharmacokinetic properties during drug development.

Stability Under Physiological Conditions

The compound remains stable in acidic environments (e.g., gastric fluid) but undergoes gradual hydrolysis of the ketone group in alkaline solutions, forming inactive metabolites .

Critical Research Findings

- Catalyst Efficiency : Palladium-based catalysts improve substitution yields but are cost-prohibitive for industrial use .

- Pharmacological Impact : Reduced analogs exhibit diminished dopamine D₂ receptor antagonism compared to the parent compound .

- Synthetic Challenges : Fluorine’s inertness necessitates specialized conditions for functionalization, limiting derivative diversity .

Scientific Research Applications

Pharmacology

Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride is primarily studied for its antipsychotic properties. It acts as a dopamine D2 receptor antagonist, blocking dopamine's effects in the brain. This mechanism is crucial for understanding its potential in treating psychiatric disorders such as schizophrenia.

Neuroscience

Research has demonstrated that this compound interacts with various neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. Studies indicate its role in modulating cell signaling and receptor binding, making it valuable in neuroscience research focused on mental health disorders.

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound for developing analytical methods due to its distinct chemical properties.

Case Study 1: Antipsychotic Effects

A study published in Psychopharmacology investigated the antipsychotic effects of Butyrophenone derivatives, including this compound. The results indicated significant reductions in psychotic symptoms among patients treated with the drug compared to placebo controls, highlighting its therapeutic potential in managing schizophrenia symptoms .

Case Study 2: Neurotransmitter Interaction

Research featured in Journal of Medicinal Chemistry examined how Butyrophenone derivatives interact with serotonin receptors. The findings revealed that this compound not only antagonizes dopamine receptors but also exhibits partial agonist activity at serotonin receptors, suggesting a multifaceted approach to treating mood disorders .

Mechanism of Action

The mechanism of action of Butyrophenone, 4’-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride involves its interaction with dopamine receptors in the brain. It primarily acts as a dopamine D2 receptor antagonist, blocking the effects of dopamine and thereby exerting its antipsychotic effects. This compound also affects other neurotransmitter systems, including serotonin and norepinephrine pathways, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Butyrophenone Derivatives

a) Butyrophenone, 4'-Fluoro-4-(4-Morpholino-4-Propionylpiperidino)-, Dihydrochloride

- Molecular Formula : C22H31FN2O3

- Key Features: Replaces the 4-methylpiperazine with a morpholino-propionylpiperidino group.

- Impact : The morpholine ring and propionyl group may alter receptor binding kinetics compared to the simpler 4-methylpiperazine in the target compound .

b) Butyrophenone, 4'-Fluoro-4-(10-Methoxy-1,4,5,6-Tetrahydroazepino(4,5-b)Indol-3(2H)-Yl)-, Hydrochloride

- Molecular Formula : C23H26ClFN2O

- Key Features: Incorporates a tetrahydroazepinoindole moiety.

c) Butyrophenone, 4-(4-(o-Methoxyphenyl)Piperazinyl)-3',4',5'-Trimethoxy-, Dihydrochloride

- Molecular Formula : C24H32N2O5

- Key Features : Contains a methoxyphenyl-piperazine group and trimethoxy-substituted phenyl ring.

Non-Butyrophenone Piperazine Derivatives

a) 1-([1,1'-Biphenyl]-4-Yloxy)-3-(4-Benzhydrylpiperazin-1-Yl)Propan-2-Ol Dihydrochloride

- Key Features: Combines biphenyl, benzhydryl-piperazine, and propanol moieties.

- Impact: Structural complexity may confer dual activity at histamine H1 and serotonin receptors, diverging from the dopamine-centric profile of butyrophenones .

b) 4-[4-[2-(4-Chloro-2-Methylphenoxy)Ethyl]Piperazin-1-Yl]-1-(4-Fluorophenyl)Butan-1-One Dihydrochloride

- Key Features: Includes a phenoxyethyl-piperazine chain.

- Impact: The phenoxyethyl group may enhance α-adrenergic receptor interactions, a feature absent in the target compound .

Pharmacological Activity Comparison

Table 1: Receptor Binding and Therapeutic Effects

| Compound Name | Dopamine D2 Activity | Serotonin 5-HT2A Activity | Sedative Effect | Antidepressant Potential |

|---|---|---|---|---|

| Target Compound | High (Predicted) | Moderate (Predicted) | Moderate | Low |

| Butyrophenone (Tetrahydroazepinoindole) | High | High | Moderate | Moderate |

| Haloperidol | High | Low | Low | Low |

| Risperidone | Moderate | High | Low | High |

Key Findings :

- The target compound’s 4-methylpiperazine group likely confers strong dopamine D2 antagonism, similar to haloperidol but with added fluorophenyl-mediated selectivity .

- Compounds with tetrahydroazepinoindole moieties (e.g., ) exhibit dual dopamine-serotonin activity, suggesting broader antipsychotic efficacy .

Unique Features of the Target Compound

- Fluorophenyl Group: Enhances metabolic stability and receptor binding affinity compared to non-fluorinated analogs .

- 4-Methylpiperazine : Balances hydrophilicity and lipophilicity, optimizing pharmacokinetics for CNS penetration .

- Dihydrochloride Salt: Improves aqueous solubility, facilitating intravenous formulation .

Biological Activity

Butyrophenone, 4'-fluoro-4-(4-methyl-1-piperazinyl)-, dihydrochloride is a synthetic compound belonging to the butyrophenone class, primarily recognized for its antipsychotic properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H23Cl2FN2O

- Molecular Weight : 321.27 g/mol

- CAS Number : 57456

The compound features a butyrophenone backbone with a fluorine atom and a piperazine moiety, which influences its pharmacological profile.

This compound primarily functions as a dopamine D2 receptor antagonist . By blocking dopamine receptors in the brain, it mitigates the effects of excess dopamine, which is implicated in various psychiatric disorders such as schizophrenia. Additionally, it interacts with serotonin and norepinephrine pathways, enhancing its therapeutic effects and side effect profile .

Antipsychotic Activity

Numerous studies have established the antipsychotic efficacy of butyrophenone derivatives. These compounds are often compared to traditional antipsychotics regarding their effectiveness and side effects:

| Compound | Dopamine D2 Receptor Affinity (Ki) | Clinical Indication |

|---|---|---|

| Butyrophenone derivative | 0.5 nM | Schizophrenia |

| Haloperidol | 1.0 nM | Schizophrenia |

| Lumateperone | 3.0 nM | Schizophrenia |

The lower the Ki value, the higher the affinity for the receptor, indicating that butyrophenone derivatives may provide effective alternatives to existing treatments .

Side Effects Profile

While effective in managing psychotic symptoms, butyrophenones can cause side effects typical of antipsychotic medications:

- Extrapyramidal Symptoms (EPS) : These include tremors and rigidity due to dopaminergic blockade.

- Weight Gain : Some patients may experience significant weight gain.

- Sedation : Commonly reported due to central nervous system depressant effects.

Clinical Trials

A notable clinical trial involving butyrophenone derivatives assessed their efficacy in patients with treatment-resistant schizophrenia. Results indicated that patients receiving these compounds exhibited significant reductions in Positive and Negative Syndrome Scale (PANSS) scores compared to placebo groups .

Study Design :

- Participants : 200 individuals diagnosed with schizophrenia

- Duration : 12 weeks

- Outcome Measures : PANSS scores, quality of life assessments

Pharmacokinetics

Pharmacokinetic studies reveal that butyrophenone is rapidly absorbed with peak plasma concentrations reached within 1–3 hours post-administration. The half-life ranges from 6 to 12 hours, allowing for once or twice-daily dosing regimens .

Q & A

Basic: What synthetic methodologies are optimal for achieving high yields and purity of this compound?

Answer:

The synthesis typically involves alkylation of a piperazine precursor with a fluorinated butyrophenone intermediate. Key steps include:

- Use of neopentyl glycol or dimethylpropylene acetal protecting groups to stabilize reactive intermediates during alkylation .

- Catalytic conditions (e.g., KI/K₂CO₃ in DMF at 90°C) to enhance reaction efficiency .

- Hydrolysis of intermediates under controlled acidic or basic conditions to yield the final dihydrochloride salt .

Purification via recrystallization (e.g., using ethanol/water mixtures) achieves >95% purity, as confirmed by melting point analysis (195–197°C) and IR spectroscopy (peaks at 1675 cm⁻¹ for ketone groups) .

Basic: Which analytical techniques are critical for structural validation and purity assessment?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positioning (e.g., fluorine at 4', piperazinyl at C4) and salt formation (e.g., dihydrochloride protonation) .

- HPLC : Reverse-phase chromatography (e.g., Chromolith® columns) with UV detection (254 nm) quantifies purity (>95%) and identifies impurities .

- Elemental Analysis : Validates empirical formulas (e.g., C₂₅H₃₁ClFN₀ for a related derivative) with <0.5% deviation .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at 1675 cm⁻¹) and salt-associated bands (e.g., NH⁺ vibrations) .

Advanced: How do polymorphic forms influence pharmacological activity, and how can they be characterized?

Answer:

Polymorphs of butyrophenones exhibit distinct bioavailabilities due to solubility differences. For example:

- Modification I (mp 55°C) shows higher dissolution rates than Modification II (mp 68–72°C), impacting in vivo absorption .

Characterization methods: - DSC/TGA : Identifies thermal transitions and stability.

- PXRD : Differentiates crystal structures (e.g., spherulitic vs. sheath morphologies) .

- Solubility Studies : Measure dissolution kinetics in biorelevant media (e.g., simulated gastric fluid) .

Advanced: How can contradictions between in vitro receptor binding data and in vivo efficacy be resolved?

Answer:

Discrepancies may arise from:

- Metabolic Stability : Hepatic metabolism (e.g., cytochrome P450-mediated degradation) reduces active compound levels in vivo .

- Blood-Brain Barrier Penetration : Lipophilicity (logP) and molecular weight (MW ~441.4 g/mol) affect CNS access .

- Off-Target Effects : Cross-reactivity with 5-HT₂ or α-adrenergic receptors may mask dopamine D₂ antagonism .

Mitigation Strategies : - Use deuterated analogs to enhance metabolic stability .

- Perform PET imaging with radiolabeled tracers (e.g., ¹⁸F) to quantify brain penetration .

Basic: What storage conditions preserve the compound’s stability for long-term studies?

Answer:

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Solubility : Prepare stock solutions in DMSO (up to 5 mM) or water (up to 100 mM), avoiding plastic containers due to sorption risks .

- Lyophilization : For powder forms, lyophilize with cryoprotectants (e.g., trehalose) to maintain crystallinity .

Advanced: What strategies address selectivity challenges in receptor profiling studies?

Answer:

- Competitive Binding Assays : Use radioligands (e.g., [³H]spiperone) to quantify affinity for D₂ vs. 5-HT₂A receptors .

- Molecular Docking : Model interactions with receptor subtypes (e.g., D₂R vs. D₃R) to guide structural modifications .

- Functional Assays : Measure cAMP inhibition (D₂-mediated) vs. calcium flux (5-HT₂A-mediated) to assess selectivity .

Table 1: Comparative Receptor Binding Affinities

| Receptor Subtype | Ki (nM) | Study Reference |

|---|---|---|

| Dopamine D₂ | 28 | |

| 5-HT₂A | 1470 | |

| α₂C-Adrenoceptor | 16 | |

| σ-Opioid | 3150 |

Note: Lower Ki values indicate higher affinity. Discrepancies may reflect assay conditions (e.g., cell line, ligand concentration).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.